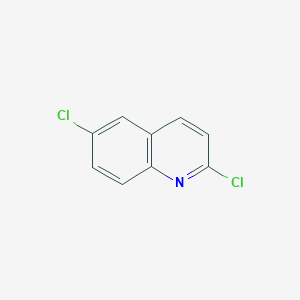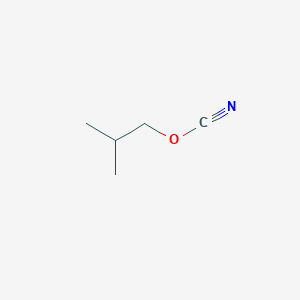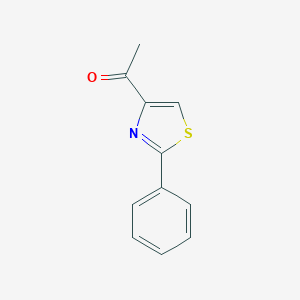
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one is a synthetic organic compound that has garnered significant interest in scientific research. This compound is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
The primary target of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one, also known as PTEO, is lipoxygenase (LOX) . LOX is an enzyme that plays a crucial role in the production of leukotrienes, which are lipid mediators involved in several immune responses .
Mode of Action
PTEO has been explored as a potential inhibitor of LOX . By inhibiting LOX, PTEO can potentially reduce the production of leukotrienes, thereby modulating the immune response .
Biochemical Pathways
The inhibition of LOX by PTEO affects the leukotriene biosynthesis pathway . Leukotrienes are involved in various physiological and pathological processes, including inflammation, allergy, and cardiovascular disease. Therefore, the inhibition of LOX can have significant downstream effects on these processes .
Result of Action
The primary result of PTEO’s action is the potential modulation of immune responses through the inhibition of leukotriene production . This can have significant effects at the molecular and cellular levels, potentially influencing processes such as inflammation and allergy .
Biochemical Analysis
Biochemical Properties
The compound 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one interacts with various enzymes and proteins in biochemical reactions . Notably, it has been identified as a potential inhibitor of the enzyme lipoxygenase (LOX) . LOX plays a crucial role in the production of leukotrienes, which are lipid mediators involved in several physiological and pathological processes .
Cellular Effects
Given its potential inhibitory effect on LOX, it may influence cell function by modulating the production of leukotrienes . Leukotrienes are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level by inhibiting the enzyme LOX . This inhibition could lead to a decrease in the production of leukotrienes, thereby influencing various cellular and physiological processes .
Preparation Methods
The synthesis of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of N,N-dimethylformamide as a solvent and potassium hydroxide as a base, followed by acidification with hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated its potential as an antimicrobial, antifungal, and antitumor agent.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Properties
IUPAC Name |
1-(2-phenyl-1,3-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOGZFPRAKXWKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345490 |
Source


|
| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10045-52-0 |
Source


|
| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
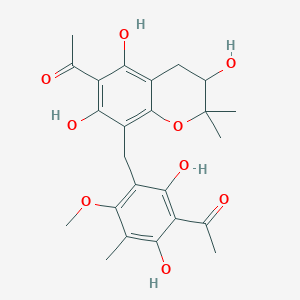
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
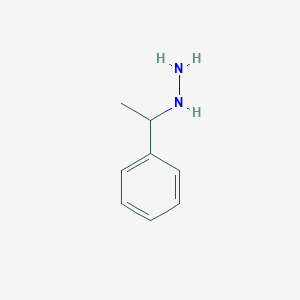
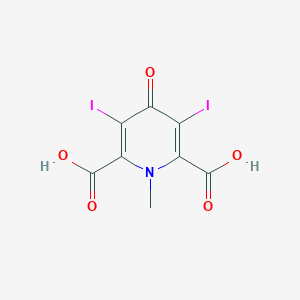
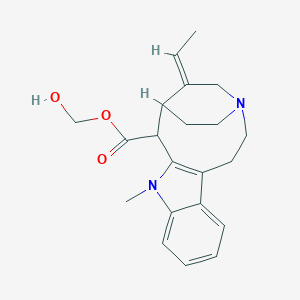
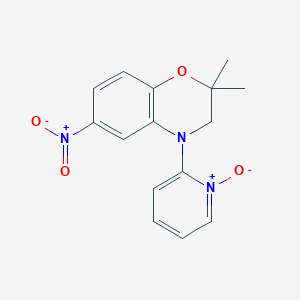
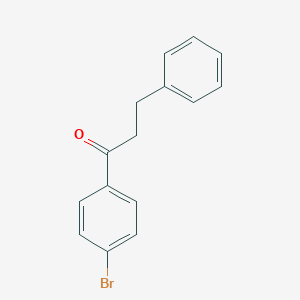
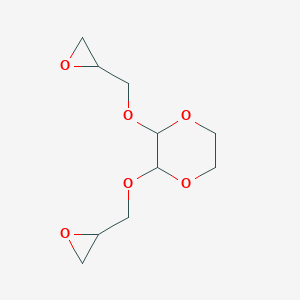
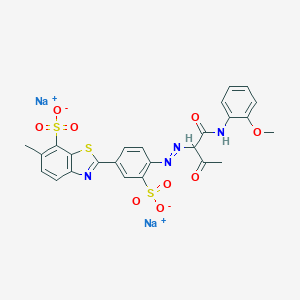
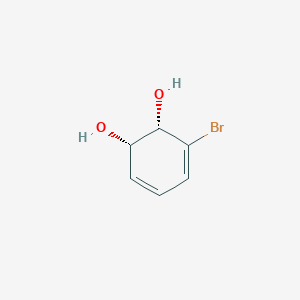
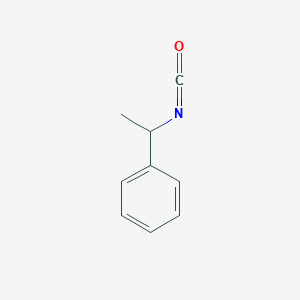
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
